4-(2,6-Dioxo-3-piperidyl)benzoic acid is a complex organic compound classified under benzoic acid derivatives. It features a piperidine ring with two carbonyl groups (dioxo) attached to the nitrogen atom. This compound is significant in medicinal chemistry and has potential applications in the treatment of various diseases, particularly neoplastic disorders.
This compound can be classified as follows:
The compound is also known by its IUPAC name, 2-amino-6-((2,6-dioxopiperidin-3-yl)carbamoyl)benzoic acid, and has a CAS number of 1001852-14-7. It is recognized for its structural complexity and biological activity, making it a subject of interest in pharmaceutical research .
The synthesis of 4-(2,6-Dioxo-3-piperidyl)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,6-dioxopiperidine-3-carboxylic acid. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamoyl linkage.
Industrial methods may scale this synthesis, optimizing yield and purity through controlled conditions and multiple purification steps .
The molecular formula for 4-(2,6-Dioxo-3-piperidyl)benzoic acid is , with a molecular weight of approximately 291.26 g/mol. The structure consists of a benzene ring attached to a carboxylic acid group and a piperidine moiety with two keto groups.
Nc1cccc(C(=O)NC2CCC(=O)NC2=O)c1C(=O)OInChI=1S/C13H13N3O5/c14-7-3-1-2-6(10(7)13(20)21)11(18)15-8-4-5-9(17)16-12(8)19/h1-3,8H,4-5,14H2,(H,15,18)(H,20,21)(H,16,17,19)The three-dimensional structure can be viewed using molecular visualization software to better understand its conformation and potential interactions in biological systems .
4-(2,6-Dioxo-3-piperidyl)benzoic acid can undergo several chemical transformations:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The reaction conditions such as temperature and solvent are critical for achieving desired outcomes .
The mechanism of action for 4-(2,6-Dioxo-3-piperidyl)benzoic acid primarily involves its interaction with specific biological targets within cells. The compound may act as an inhibitor or modulator of certain pathways involved in cell proliferation or apoptosis.
Further studies are required to elucidate the precise biochemical pathways affected by this compound .
The physical properties of 4-(2,6-Dioxo-3-piperidyl)benzoic acid include:
Chemical properties include its stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the amide bond.
These properties are essential for understanding how the compound behaves in various environments and its potential applications in research .
4-(2,6-Dioxo-3-piperidyl)benzoic acid has several promising applications in scientific research:
Continued research into this compound may yield new insights into its efficacy and mechanisms of action within biological systems .
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8